N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(1H-Benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a central pyrrolidine ring substituted with a 5-oxo group and a 3-carboxamide linkage. The molecule is further functionalized with a 3-chlorophenyl group at the 1-position of the pyrrolidine ring and a benzimidazole moiety at the carboxamide nitrogen (Figure 1). Its molecular formula is C₁₉H₁₅ClN₄O₂, with a molecular weight of 366.8 g/mol (estimated).
The compound’s structural complexity arises from the interplay of aromatic (benzimidazole, chlorophenyl) and non-aromatic (pyrrolidinone) systems, which may confer unique physicochemical properties, including solubility, stability, and bioavailability.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-12-2-1-3-14(7-12)23-9-11(6-17(23)24)18(25)22-13-4-5-15-16(8-13)21-10-20-15/h1-5,7-8,10-11H,6,9H2,(H,20,21)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHCOLNYOZCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the benzimidazole ring.
Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step would involve coupling the benzimidazole and pyrrolidine derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could potentially modify the functional groups attached to the benzimidazole or pyrrolidine rings.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Halogen Position: The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl derivatives (e.g., ).
- Benzimidazole vs. Coumarin : Replacing coumarin () with benzimidazole introduces a nitrogen-rich aromatic system, which could enhance DNA intercalation or kinase inhibition, as seen in benzimidazole-based anticancer drugs like albendazole .
B. Physicochemical Properties
- The target compound’s benzimidazole may balance this with moderate polarity .
- Metabolic Stability : Oxadiazole-containing derivatives () resist oxidative metabolism better than benzimidazoles, which are prone to CYP450-mediated degradation .
Biological Activity
N-(1H-benzimidazol-5-yl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
Molecular Formula: C16H15ClN4O2
Molecular Weight: 342.77 g/mol
IUPAC Name: this compound
Canonical SMILES: Cc1c2ccccc2n(c1=O)C(=O)N(C(=O)N)C(=O)C3=C(C=C(C=C3)Cl)N
2. Synthesis
The synthesis of this compound involves several steps, typically starting from benzimidazole derivatives and chlorophenyl compounds. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
3.1 Antitumor Activity
Numerous studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cell lines such as HeLa and MCF7 .
In a study evaluating various benzimidazole derivatives, it was found that certain compounds demonstrated profound cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358). Specifically, one compound showed an IC50 value of 2.12 μM against A549 cells, indicating strong antitumor potential .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition: The compound may interact with various enzymes, disrupting essential cellular processes.
- DNA Interaction: Similar compounds have been noted for their ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
4.1 Study on Lung Cancer Cell Lines
A recent study assessed the activity of several benzimidazole derivatives on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assays. The findings indicated that certain derivatives exhibited higher cytotoxicity in 2D cultures compared to 3D formats, suggesting that structural optimization could enhance efficacy .
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis of structurally analogous pyrrolidine-benzimidazole hybrids typically involves:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine-3-carboxamide and benzimidazole moieties .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Temperature control : Maintain 0–5°C during imine formation to suppress side reactions; subsequent steps may require reflux (80–120°C) .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining ensures intermediate purity .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- NMR spectroscopy :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm), benzimidazole aromatic protons (δ 7.0–8.5 ppm), and the 3-chlorophenyl group (δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 170–180 ppm) and quaternary carbons .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro enzyme assays : Target kinases or proteases due to the benzimidazole’s affinity for ATP-binding pockets .
- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects via MTT assays .
- Computational docking : Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like PARP-1 or HDACs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Analog synthesis : Modify substituents on the benzimidazole (e.g., introduce electron-withdrawing groups at position 2) or the pyrrolidine’s chlorophenyl group .
- Bioactivity profiling : Test analogs against a panel of enzymes/cell lines to identify critical functional groups. For example, replacing the 3-chlorophenyl with a thiophene may enhance solubility but reduce potency .
- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How should researchers address contradictory data in biological assays?
- Purity verification : Reanalyze the compound via HPLC (≥95% purity) to rule out impurities .
- Orthogonal assays : Confirm antiproliferative activity with a clonogenic assay if MTT results are inconsistent .
- Buffer optimization : Test assay conditions (e.g., pH, ionic strength) to ensure target stability, especially for enzyme inhibition studies .
Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?
- Animal models : Use rodent models to assess oral bioavailability and tissue distribution. The pyrrolidine ring may enhance blood-brain barrier penetration .
- Metabolic stability : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., oxidation of benzimidazole methyl groups) .
- Toxicity screening : Conduct acute toxicity tests (OECD Guideline 423) and monitor hepatic/kidney function biomarkers (ALT, BUN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
